molecular formula C6H11Br2N5 B1382420 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide CAS No. 1674390-06-7

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

Cat. No.: B1382420
CAS No.: 1674390-06-7
M. Wt: 312.99 g/mol
InChI Key: HWNZITXKVAYNAA-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a chemical compound with the molecular formula C6H11Br2N5. It is a derivative of triazole and piperazine, two important classes of heterocyclic compounds. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Scientific Research Applications

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the development of new materials with specific electronic or catalytic properties.

Future Directions

1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activities . Additionally, it has been observed to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters . The interactions between this compound and biomolecules are primarily driven by its brominated triazole ring, which can form hydrogen bonds and other non-covalent interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells . These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its brominated triazole ring and piperazine moiety . These binding interactions can result in enzyme inhibition or activation, depending on the target and context. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing enzymatic activities and modulating cellular processes . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These dosage effects are critical for determining safe and effective usage in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding these metabolic interactions is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for understanding its mode of action and optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with piperazine in the presence of a hydrobromic acid. The reaction conditions often include:

    Solvent: Common solvents used include water or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: It can form coordination complexes with transition metals, which are useful in catalysis and material science.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can be compared with other similar compounds, such as:

    3-Bromo-1H-1,2,4-triazole: This compound is a precursor in the synthesis of this compound and shares similar reactivity.

    1-(3-Chloro-1H-1,2,4-triazol-5-yl)piperazine: This compound has a chlorine atom instead of bromine and exhibits different reactivity and biological activity.

    1-(3-Iodo-1H-1,2,4-triazol-5-yl)piperazine:

The uniqueness of this compound lies in its specific combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNZITXKVAYNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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